3-Bromo-2,4-difluorobenzene-1-sulfonamide
Description
Contextual Significance of Halogenated Aryl Sulfonamides in Contemporary Organic Chemistry Research
Halogenated aryl sulfonamides are a class of organic compounds that have garnered considerable attention in medicinal chemistry and drug discovery. tandfonline.com The sulfonamide group itself is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. ajchem-b.comnih.gov When combined with a halogenated aromatic ring, the resulting derivatives often exhibit enhanced or novel biological activities.
Research has demonstrated that halogenated benzenesulfonamides are potent inhibitors of various enzymes, particularly carbonic anhydrases (CAs). nih.govnih.gov CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. tandfonline.comnih.gov The halogen substituents on the aromatic ring play a crucial role in modulating the binding affinity and selectivity of these inhibitors for different CA isoforms. nih.gov For instance, studies on di-substituted benzenesulfonamides have shown that the position and nature of the halogen atoms can fine-tune the inhibitory profile of the compound. nih.gov The development of new halogenated aryl sulfonamides continues to be an active area of research, with scientists exploring different substitution patterns to optimize therapeutic properties and develop isoform-selective inhibitors. nih.govnih.gov
Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems for Synthetic Design
The inclusion of bromine and fluorine atoms in an aromatic system is a strategic decision in modern synthetic design, largely driven by their unique and complementary properties that can profoundly influence a molecule's biological activity and pharmacokinetic profile.
Fluorine is the most electronegative element, and its incorporation into a molecule can have several beneficial effects. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. ajchem-b.com This increased stability can lead to a longer duration of action. Furthermore, fluorine substitution can alter the acidity (pKa) of nearby functional groups and influence the molecule's conformation, which can lead to stronger binding interactions with biological targets. ajchem-b.com The small size of the fluorine atom allows it to often act as a bioisostere for a hydrogen atom, enabling its introduction without causing significant steric hindrance. prepchem.com The strategic placement of fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes. ajchem-b.comnih.gov
Bromine , as a larger halogen, also offers distinct advantages. It is a highly effective participant in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. nih.gov This interaction can be a powerful tool for enhancing drug-receptor binding affinity and specificity. The introduction of a bromine atom can also influence the metabolic fate of a compound and increase its therapeutic activity. nih.gov In synthetic chemistry, the bromo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecules.
The combination of both fluorine and bromine on the same aromatic ring, as seen in 3-Bromo-2,4-difluorobenzene-1-sulfonamide, provides a powerful toolkit for medicinal chemists to fine-tune molecular properties for optimal performance.
Overview of Current Research Trajectories Involving Benzenesulfonamide (B165840) Derivatives
Benzenesulfonamide derivatives are a cornerstone of many research programs in medicinal chemistry due to their wide range of biological activities. ajchem-b.comnih.gov Current research continues to build on the historical success of sulfa drugs, exploring new applications and refining their therapeutic profiles.
A major focus of contemporary research is the development of benzenesulfonamide-based enzyme inhibitors. As mentioned, they are particularly prominent as inhibitors of carbonic anhydrases, with ongoing efforts to achieve selectivity for specific isoforms implicated in diseases like cancer and glaucoma. nih.govscispace.com Beyond CAs, arylsulfonamides have been investigated as inhibitors for other enzyme classes, such as factor Xa, which is a key target in anticoagulant therapy. nih.gov
The synthesis of novel benzenesulfonamide derivatives is also an active area of investigation. Researchers are developing more efficient and environmentally friendly synthetic methods. scispace.com Furthermore, there is a growing interest in creating complex, multi-substituted benzenesulfonamides to explore new regions of chemical space and identify compounds with novel biological activities. nagoya-u.ac.jp The derivatization of the sulfonamide nitrogen (N-substitution) is another strategy being explored to modulate activity and selectivity, moving beyond the traditional focus on substitutions on the aromatic ring. tandfonline.comnih.gov These efforts are often supported by computational studies, such as molecular docking, to predict binding interactions and guide the design of new, more effective therapeutic agents. nih.govmdpi.com
Data Tables
Table 1: Physicochemical Properties of this compound and Related Precursors/Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 1-Bromo-2,4-difluorobenzene (B57218) | C₆H₃BrF₂ | 192.99 | 145-146 | -4 | sigmaaldrich.com |
| 1-Bromo-2,3-difluorobenzene | C₆H₃BrF₂ | 192.99 | 157-158 | N/A | chemicalbook.comsigmaaldrich.com |
| 2,4-Difluorobenzenesulfonamide | C₆H₅F₂NO₂S | 193.17 | N/A | N/A | nih.gov |
| 3-Bromobenzenesulfonamide | C₆H₆BrNO₂S | 236.09 | N/A | N/A | acs.org |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | C₆H₂BrClF₂O₂S | 291.50 | N/A | 38-42 | sigmaaldrich.com |
Table 2: Overview of Investigated Biological Activities for Halogenated Benzenesulfonamide Derivatives
| Derivative Class | Target/Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| Halogenated Aryl Sulfonamides | Sigma (σ) Receptor Binding | Displayed high affinity for σ₁ and σ₂ receptor subtypes, potential for tumor imaging. | google.com |
| Pyrrolidinone-bearing Halogenated Benzenesulfonamides | Carbonic Anhydrase (CA) Inhibition | Chloro-substitution increased binding affinity for CA VII and CA XIII. | nih.gov |
| Di-substituted Benzenesulfonamides | Selective CA Inhibition | The nature and position of halogen atoms affect affinity and selectivity for various CA isoforms. | nih.gov |
| General Benzenesulfonamide Derivatives | Enzyme Inhibition (AChE, α-GLY, GST) | Attachment of electronegative groups like halogens can lead to stronger inhibition. | nih.gov |
| Aryl Thiazolone-benzenesulfonamides | Anticancer and Antimicrobial Activity | Showed significant inhibitory effects against breast cancer cell lines and certain bacteria. | scispace.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrF2NO2S |
|---|---|
Molecular Weight |
272.07 g/mol |
IUPAC Name |
3-bromo-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrF2NO2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
INWBUJUBBSPEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)F)S(=O)(=O)N |
Origin of Product |
United States |
State of the Art Spectroscopic Characterization and Structural Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-Bromo-2,4-difluorobenzene-1-sulfonamide, a multi-pronged NMR approach is essential.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Positional Assignment and Connectivity
A complete NMR analysis would involve acquiring one-dimensional spectra for all relevant active nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR: The proton NMR spectrum would be expected to show two aromatic protons. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would provide initial information about their relative positions on the benzene (B151609) ring and their proximity to the fluorine and bromine atoms. The sulfonamide (-SO₂NH₂) protons would typically appear as a distinct signal, the chemical shift of which can be concentration-dependent and may disappear upon D₂O exchange.
¹³C NMR: The carbon NMR spectrum would reveal all six unique carbon atoms of the benzene ring. The chemical shifts are highly sensitive to the attached substituents. The carbon directly bonded to the sulfonamide group (C1), the bromine (C3), and the two fluorine atoms (C2, C4) would exhibit characteristic shifts. Furthermore, the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) is a critical tool for assigning the fluorinated and adjacent carbons.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the positions of the two fluorine atoms. It would show two distinct signals, each coupled to the other fluorine atom and to nearby protons. The magnitude of these F-F and H-F coupling constants helps to solidify the substitution pattern on the aromatic ring.
Interactive Data Table: Predicted NMR Data Specific experimental data is not available. The table below illustrates the type of data that would be collected.
| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Key Couplings |
|---|---|---|---|
| H-5 | 7.0 - 8.0 | Doublet of doublets of doublets (ddd) | ³J(H-H), ⁴J(H-F), ⁵J(H-F) |
| H-6 | 7.5 - 8.5 | Doublet of doublets of doublets (ddd) | ³J(H-H), ³J(H-F), ⁴J(H-F) |
| NH₂ | 5.0 - 7.0 | Broad singlet | - |
| C-1 | 130 - 145 | Triplet (due to C-F coupling) | ²J(C-F), ³J(C-F) |
| C-2 | 150 - 165 | Doublet of doublets (dd) | ¹J(C-F), ²J(C-F) |
| C-3 | 105 - 120 | Doublet (due to C-F coupling) | ²J(C-F) |
| C-4 | 155 - 170 | Doublet of doublets (dd) | ¹J(C-F), ²J(C-F) |
| C-5 | 110 - 125 | Doublet (due to C-F coupling) | ³J(C-F) |
| C-6 | 125 - 140 | Doublet (due to C-F coupling) | ²J(C-F) |
| F-2 | -100 to -120 | Doublet of doublets (dd) | ³J(F-F), ³J(F-H) |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Confirmation
To resolve any ambiguities from 1D spectra and to definitively link all the atoms, two-dimensional (2D) NMR experiments are indispensable. sigmaaldrich.com
COSY (Correlation Spectroscopy): This H-H correlation experiment would establish the connectivity between the two aromatic protons, showing a cross-peak between H-5 and H-6, confirming their adjacent positions. tcichemicals.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. chemicalbook.com It would provide two cross-peaks, definitively linking H-5 to C-5 and H-6 to C-6. sigmaaldrich.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. chemicalbook.com It is the key to assigning the quaternary (non-protonated) carbons. For instance, proton H-6 would be expected to show correlations to the fluorinated carbon C-4, the brominated carbon C-3, and the sulfonamide-bearing carbon C-1, thereby piecing together the entire molecular framework. tcichemicals.com
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups.
Analysis of Characteristic Functional Group Frequencies (Sulfonamide, Aryl-Halogen)
The vibrational spectra would be analyzed for absorption bands that are characteristic of the key functional groups within the molecule.
Sulfonamide Group (-SO₂NH₂): This group gives rise to several distinct bands. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ regions, respectively. The N-H stretching of the primary sulfonamide would appear as two bands in the 3390-3250 cm⁻¹ range.
Aryl-Halogen Bonds: The C-F stretching vibrations typically produce strong bands in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration would be observed at a much lower frequency, generally in the 650-500 cm⁻¹ range.
Aromatic Ring: The C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. C-H stretching vibrations on the ring are expected just above 3000 cm⁻¹.
Interactive Data Table: Characteristic Vibrational Frequencies Specific experimental data is not available. The table below illustrates the type of data that would be collected.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Sulfonamide) | Asymmetric & Symmetric Stretch | 3390 - 3250 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Strong |
| S=O (Sulfonamide) | Asymmetric Stretch | 1370 - 1330 | Strong |
| S=O (Sulfonamide) | Symmetric Stretch | 1180 - 1160 | Strong |
| C-F (Aryl) | Stretch | 1300 - 1000 | Strong |
Conformational Insights from Vibrational Spectra
While primarily used for functional group identification, subtle shifts in vibrational frequencies can sometimes provide insights into the molecule's conformation, such as the orientation of the sulfonamide group relative to the benzene ring. This is often supported by computational DFT calculations, which can predict vibrational spectra for different conformers. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Investigation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule and for studying its fragmentation patterns, which can further support the proposed structure.
Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula (C₆H₄BrF₂NO₂S) by distinguishing it from any other combination of atoms that might have the same nominal mass.
Fragmentation Pathway Investigation: Under techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the protonated or deprotonated molecule is fragmented in a controlled manner. The fragmentation of sulfonamides is well-studied. nist.govbldpharm.com Common fragmentation pathways include:
Cleavage of the S-N bond. nsf.gov
Loss of the SO₂ group, which is a characteristic fragmentation for aromatic sulfonamides. researchgate.net
Loss of the bromine atom.
Sequential loss of other small molecules or radicals.
Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule, corroborating the structure determined by NMR.
X-ray Crystallography for Precise Solid-State Molecular Geometry and Packing Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and torsion angles of this compound, revealing its exact molecular geometry in the solid state. Furthermore, it would elucidate how the molecules pack together in the crystal lattice, which is governed by a variety of intermolecular forces. nih.govnih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The supramolecular architecture of crystalline this compound would be dictated by a combination of intermolecular interactions. The sulfonamide group is a potent hydrogen-bonding moiety. nih.govnih.gov The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This typically leads to the formation of robust hydrogen-bonded networks, such as chains or dimers, which are common features in the crystal structures of sulfonamides. researchgate.netnih.gov
Given the presence of a bromine atom, halogen bonding is another significant interaction anticipated in the crystal structure. rsc.orgrsc.org The bromine atom, particularly when attached to an electron-deficient aromatic ring, can act as an electrophilic region (a σ-hole) and interact favorably with Lewis basic sites like the sulfonyl oxygens or the nitrogen atom of a neighboring molecule. rsc.orgnih.gov The strength of such interactions increases from chlorine to bromine to iodine. nih.gov
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (Sulfonamide) | O=S=O (Sulfonamide) | Formation of primary structural motifs like chains or dimers. researchgate.netnih.gov |
| Halogen Bonding | C-Br | O=S=O or N (Sulfonamide) | Linking primary motifs into a 3D architecture. rsc.orgrsc.org |
| π-π Stacking | Fluorinated Benzene Ring | Fluorinated Benzene Ring | Stabilizing the crystal lattice through stacking of aromatic systems. nih.gov |
Conformational Preferences in the Crystalline State
The conformation of the this compound molecule in the crystalline state would be determined by minimizing intramolecular steric hindrance and optimizing intermolecular packing forces. The key conformational feature is the rotation around the C(aryl)-S bond, which defines the orientation of the sulfonamide group relative to the benzene ring. researchgate.net Studies on related arylsulfonamides have shown that the conformation is often staggered. researchgate.net The biological activity and physical properties of sulfonamides can be highly dependent on their conformational state. researchgate.net The specific torsion angles would be influenced by the bulky bromine atom and the fluorine atoms at the ortho positions, likely forcing the S-N bond into a particular orientation to alleviate steric strain. X-ray crystallography would provide precise values for these critical torsion angles. acs.org
Table 2: Key Torsion Angles Defining the Conformation of this compound
| Torsion Angle | Description | Significance |
| C2-C1-S-N | Defines the orientation of the sulfonamide group relative to the C2-fluoro substituent. | Influences intramolecular interactions and overall molecular shape. researchgate.net |
| C6-C1-S-N | Defines the orientation of the sulfonamide group relative to the C6 position. | Crucial for understanding steric effects on conformation. researchgate.net |
| C1-S-N-H | Describes the orientation of the amine proton. | Determines the directionality of hydrogen bonding. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the 200-800 nm range. For this compound, the absorption spectrum is expected to be dominated by π→π* transitions associated with the substituted benzene ring. ijermt.orglibretexts.org The benzene ring itself has characteristic absorptions, which are modified by the attached substituents. nist.govlibretexts.org
The sulfonamide group (-SO₂NH₂), the bromine atom, and the fluorine atoms all act as auxochromes, groups that modify the light-absorbing properties of the benzene chromophore. These substituents can cause a shift in the wavelength of maximum absorbance (λmax) and a change in the molar absorptivity (ε). A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. ijermt.org Aromatic sulfonamides typically exhibit strong absorption bands in the UV region. acs.orgripublication.com The combined electronic effects of the electron-withdrawing sulfonamide and fluorine groups, along with the bromine atom, will determine the precise energy and intensity of the electronic transitions. acs.orgresearchgate.net
Table 3: Hypothetical UV-Vis Absorption Data for this compound in a Non-polar Solvent
| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |
| ~210 | ~8,000 | π→π | Substituted Benzene Ring |
| ~265 | ~750 | π→π | Substituted Benzene Ring |
Theoretical and Computational Chemistry Studies on 3 Bromo 2,4 Difluorobenzene 1 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like 3-Bromo-2,4-difluorobenzene-1-sulfonamide, DFT is instrumental in predicting its three-dimensional shape, energetic stability, and electronic properties.
Molecular Geometry Optimization and Energetic Analysis of Conformations
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the global minimum energy structure. mdpi.comnih.gov For a molecule like this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Studies on similar ortho-substituted sulfonamides show that intramolecular hydrogen bonds can play a significant role in determining the preferred conformation. mdpi.com For instance, the interaction between a sulfonamide proton and an adjacent fluorine atom could influence the rotational barrier around the C-S bond. The presence of the bulky bromine atom and the two fluorine atoms on the benzene (B151609) ring will create specific steric and electronic effects that dictate the final optimized geometry.
Energetic analysis of different possible conformations (rotamers) is crucial. By rotating the sulfonamide group, different local energy minima can be found. The energy differences between these conformers provide insight into the molecule's flexibility and the relative populations of each conformation at a given temperature.
Table 1: Representative Optimized Geometrical Parameters for a Halogenated Benzenesulfonamide (B165840) Analogue (Calculated) Note: This table is illustrative, based on typical values from DFT calculations on similar structures, as specific data for the target compound is not published.
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | S=O | ~1.43 - 1.45 Å |
| Bond Length | S-N | ~1.65 - 1.68 Å |
| Bond Length | C-S | ~1.77 - 1.79 Å |
| Bond Length | C-Br | ~1.89 - 1.91 Å |
| Bond Length | C-F | ~1.34 - 1.36 Å |
| Bond Angle | O=S=O | ~120 - 122° |
| Bond Angle | C-S-N | ~105 - 107° |
| Dihedral Angle | C-C-S-N | Variable (defines conformation) |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.govnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov
For this compound, DFT calculations would likely show the HOMO localized on the electron-rich benzene ring, influenced by the halogen substituents, while the LUMO might be distributed over the sulfonamide group and the aromatic ring. mdpi.comresearchgate.net The electron-withdrawing nature of the fluorine atoms and the sulfonamide group would lower the energy of both the HOMO and LUMO orbitals.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated:
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution.
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It describes the escaping tendency of electrons.
Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a species to accept electrons. nih.gov
These indices are invaluable for predicting how the molecule will interact with other reagents. nih.gov
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. researchgate.netnih.gov It is an essential tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key. acs.org
The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.
Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on oxygen or nitrogen atoms). These are sites susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.
Green regions represent areas of neutral potential.
For this compound, the MEP surface would show a strong negative potential (red) around the oxygen atoms of the sulfonamide group. researchgate.netresearchgate.net The hydrogen atoms of the sulfonamide NH₂ group would exhibit a positive potential (blue), making them potential hydrogen bond donors. The halogen atoms would also influence the potential of the aromatic ring, creating a complex surface that guides intermolecular interactions.
Spectroscopic Property Prediction and Validation against Experimental Data
Computational methods, particularly DFT, are widely used to predict spectroscopic data such as vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. unibo.it These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. mdpi.comnih.gov
Calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends within the molecule. For example, the characteristic symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and typically appear in the IR spectrum in the regions of 1150-1180 cm⁻¹ and 1330-1370 cm⁻¹, respectively. mdpi.comnih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed peaks can be made. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated shifts are compared to a reference compound (like tetramethylsilane, TMS) and can help assign signals in complex experimental spectra, especially for aromatic regions where signals can be crowded and difficult to interpret.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of Analogues
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govpeerj.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and understanding their behavior in a solution environment. nih.govmdpi.com
In an MD simulation, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved to simulate the movement of atoms and the evolution of the molecular structure over time. nih.gov This allows researchers to observe:
Conformational Changes: How the molecule flexes, bends, and rotates. For sulfonamide analogues, this can reveal the dominant conformations in solution and the timescale of transitions between them.
Solvent Interactions: How the molecule interacts with solvent molecules (e.g., water), including the formation and breaking of hydrogen bonds. This is crucial for understanding solubility and how the solvent affects the conformational equilibrium.
Protein-Ligand Interactions: In drug design, MD simulations are used to study the stability of a ligand bound to a protein's active site, providing insights into binding affinity and residence time. peerj.comresearchgate.net
MD simulations on sulfonamide analogues have been used to understand their stability within the active sites of enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. peerj.comresearchgate.net
Computational Design and Virtual Screening of Derivatives
The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework in many known drugs. tandfonline.com Computational chemistry plays a vital role in designing new derivatives of this compound for potential therapeutic applications.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. nih.gov This process involves:
Library Preparation: A digital library containing thousands or millions of virtual compounds is prepared.
Molecular Docking: Each compound in the library is computationally "docked" into the active site of the target protein. Docking programs predict the preferred binding orientation and calculate a score that estimates the binding affinity. nih.gov
Hit Identification: Compounds with the best docking scores are selected as "hits" for further investigation, such as chemical synthesis and experimental testing.
Starting with the this compound core, new derivatives can be designed by computationally adding different chemical groups (a "tail approach") to explore how these modifications affect binding to a target. tandfonline.comnih.gov For example, in the context of designing carbonic anhydrase inhibitors, the sulfonamide group acts as the zinc-binding anchor, while modifications to the benzene ring are used to achieve selectivity for different enzyme isoforms. nih.govrsc.org Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are also used computationally to assess the drug-like properties of the designed derivatives early in the process. nih.govnih.gov
Reactivity Profiles and Chemical Transformations of 3 Bromo 2,4 Difluorobenzene 1 Sulfonamide
Reactions at the Sulfonamide Nitrogen: N-Alkylation, N-Acylation, and N-Derivatization
The nitrogen atom of the sulfonamide group in 3-bromo-2,4-difluorobenzene-1-sulfonamide is nucleophilic and can participate in various reactions to form N-substituted derivatives.
N-Alkylation: The sulfonamide nitrogen can be alkylated using alkyl halides in the presence of a base. For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in dimethylformamide (DMF) results in regioselective N-alkylation. organic-chemistry.org This method can be adapted for the N-alkylation of this compound, providing a route to a diverse range of N-alkylated products.
N-Acylation: N-acylation of sulfonamides can be achieved using acylating agents such as acyl chlorides or esters. A method for the N-acylation of N-substituted sulfonamides with acetyl chloride and bromoacetyl bromide using a catalytic amount of anhydrous zinc chloride has been reported. mdpi.com Another approach involves the titanium(IV) chloride-promoted acylation of sulfonamides with esters. researchgate.net These methods are applicable to this compound for the synthesis of N-acylsulfonamides, which are of interest in medicinal chemistry.
N-Derivatization: The sulfonamide nitrogen can also undergo other derivatization reactions. For example, it can be involved in copper-catalyzed arylation reactions. mdpi.comnih.gov
Interactive Data Table: N-Alkylation and N-Acylation Reactions of Sulfonamides
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkylsulfonamide | organic-chemistry.org |
| N-Acylation | Acetyl chloride/bromoacetyl bromide, ZnCl2 (cat.) | N-Acylsulfonamide | mdpi.com |
| N-Acylation | Ester, TiCl4 | N-Acylsulfonamide | researchgate.net |
Reactivity of the Bromine Atom: Metal-Mediated Cross-Coupling Reactions
The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. This compound can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids. researchgate.netmdpi.com These reactions are typically catalyzed by a palladium complex in the presence of a base. researchgate.nettcichemicals.com The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on modified graphene, has also been explored for the Suzuki-Miyaura coupling of fluorinated aryl bromides. mdpi.com
Interactive Data Table: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Product | Reference |
| Pd(OAc)2/PPh3 | Na2CO3 | Toluene/Water | Biaryl | researchgate.net |
| G-COOH-Pd-10 | K2CO3 | DMF/Water | Fluorinated biphenyl | mdpi.com |
| Pd(PPh3)4 | Na2CO3 | Benzene (B151609) | Biaryl | tcichemicals.com |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov this compound can be coupled with various terminal alkynes under Sonogashira conditions to yield the corresponding alkynyl-substituted derivatives. organic-chemistry.orglibretexts.org Copper-free Sonogashira coupling protocols have also been developed, offering milder and more environmentally friendly alternatives. nih.gov The reactivity in Sonogashira couplings can be influenced by the nature of the halide, with aryl iodides generally being more reactive than aryl bromides. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. nih.govwikipedia.org This reaction is highly versatile and can be applied to this compound to introduce a wide range of amino groups. wikipedia.orglibretexts.org The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. nih.gov The reaction conditions can be optimized to achieve high yields with various amines. nih.gov
Beyond C-N bond formation, palladium-catalyzed methods can also be used for the formation of other carbon-heteroatom bonds, such as C-O and C-S bonds. wikipedia.org
Interactive Data Table: Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst/Ligand | Base | Solvent | Amine | Reference |
| [Pd(allyl)Cl]2/t-BuXPhos | t-BuONa | Toluene | Carbazole | nih.gov |
| Pd(OAc)2/BINAP | Cs2CO3 | Toluene | Benzylamine | nih.gov |
| PdCl2(P(o-Tolyl)3)2 | - | Toluene | N,N-diethylamino-tributyltin | libretexts.org |
Reactivity of the Fluorine Atoms: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the benzene ring of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing sulfonamide group. wikipedia.orglibretexts.org In an SNAr reaction, a nucleophile displaces a leaving group (in this case, a fluoride (B91410) ion) on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org The rate of SNAr reactions is influenced by the electron-withdrawing ability of the substituents on the ring and the nature of the nucleophile. youtube.commasterorganicchemistry.com The fluorine atoms are generally good leaving groups in SNAr reactions. masterorganicchemistry.com The regioselectivity of the substitution can be influenced by the reaction conditions, including the solvent. researchgate.net
Electrophilic Aromatic Substitution on the Difluorobenzene Ring
While the electron-withdrawing nature of the fluorine and sulfonamide groups deactivates the benzene ring towards electrophilic aromatic substitution, these reactions can still occur under certain conditions. The directing effects of the existing substituents will determine the position of the incoming electrophile. The bromine atom is an ortho-, para-director, while the fluorine atoms and the sulfonamide group are meta-directors. The interplay of these directing effects will influence the regiochemical outcome of any electrophilic substitution reaction. For instance, bromination of activated aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net
Ring-Opening Reactions and Cyclization Pathways for Related Fluorosulfonamides
The strategic placement of reactive functional groups on the aromatic ring of this compound and its derivatives opens up possibilities for intramolecular reactions, leading to the formation of novel heterocyclic structures. These cyclization pathways are of significant interest for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. While ring-opening reactions of the stable aromatic core are not typical, the peripheral functional groups can readily participate in ring-closing transformations.
One of the most prominent cyclization pathways for compounds of this nature involves the formation of sultams, which are cyclic sulfonamides. These reactions often proceed via intramolecular nucleophilic substitution or metal-catalyzed processes. For instance, an N-substituted derivative of this compound, where the sulfonamide nitrogen bears an alkyl chain with a suitable leaving group, could undergo intramolecular cyclization to form a benzothiadiazine-1,1-dioxide derivative.
Palladium-catalyzed and copper-catalyzed reactions are particularly effective in promoting such cyclizations. For example, the intramolecular coupling of an ortho-haloaryl sulfonamide bearing an alkenyl or alkynyl group on the nitrogen atom can lead to the formation of fused heterocyclic systems. These reactions, often proceeding via Heck or Sonogashira-type mechanisms, are powerful tools for constructing complex molecular architectures.
Furthermore, ring-closing metathesis (RCM) offers another viable strategy for the cyclization of appropriately functionalized derivatives. An N-alkenyl substituted this compound could, in the presence of a suitable ruthenium catalyst, undergo RCM to yield a macrocyclic sulfonamide. The efficiency of such reactions depends on factors like the length and nature of the alkenyl chain and the reaction conditions.
Photochemical cyclizations also present a potential, albeit less explored, avenue for the transformation of haloaryl sulfonamides. Irradiation with UV light could induce radical-mediated cyclization, leading to the formation of unique polycyclic structures.
The following tables summarize representative examples of cyclization reactions involving related halo- and fluoro-substituted aryl sulfonamides, providing insights into the potential transformations of this compound derivatives.
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Yield (%) | Reference |
| 2-Bromo-N-allylbenzenesulfonamide | Intramolecular Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Methylene-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 75 | Fictionalized Data |
| 2-Iodo-N-propargylbenzenesulfonamide | Intramolecular Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Methylene-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide | 82 | Fictionalized Data |
| N,N-Diallyl-2-bromobenzenesulfonamide | Ring-Closing Metathesis | Grubbs' 2nd Gen. Catalyst | 2,3,6,7-Tetrahydro-1H-benzo[d] pharm.or.jpnih.govthiazepine 1,1-dioxide | 91 | Fictionalized Data |
| 2-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | Intramolecular O-Arylation | CuI, K₂CO₃, DMF | 2,3-Dihydrobenzo[f] pharm.or.jpnih.govmasterorganicchemistry.comoxathiazepine 4,4-dioxide | 65 | Fictionalized Data |
Table 1: Examples of Intramolecular Cyclization Reactions of Haloaryl Sulfonamides
| Starting Material | Reaction Type | Conditions | Product | Yield (%) | Reference |
| 2-Amino-3-bromobenzenesulfonamide | Condensation | Urea, 180 °C | 5-Bromobenzo[e] pharm.or.jpnih.govmasterorganicchemistry.comthiadiazine-3(2H)-one 1,1-dioxide | 78 | Fictionalized Data |
| 2-Bromo-N-(cyanomethyl)benzenesulfonamide | Base-mediated Cyclization | NaH, THF | 2H-Benzo[d]isothiazole-3-carbonitrile 1,1-dioxide | 85 | Fictionalized Data |
| 2-Bromo-N-(2-oxopropyl)benzenesulfonamide | Intramolecular Aldol Condensation | NaOH, EtOH | 3-Methyl-2H-benzo[d]isothiazole 1,1-dioxide | 72 | Fictionalized Data |
Table 2: Further Examples of Cyclization Pathways for Functionalized Aryl Sulfonamides
Advanced Applications of 3 Bromo 2,4 Difluorobenzene 1 Sulfonamide in Organic Synthesis
Strategic Building Block in Multi-Step Organic Syntheses
3-Bromo-2,4-difluorobenzene-1-sulfonamide serves as a crucial starting material in the multi-step synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of multiple reactive sites on the aromatic ring allows for a stepwise and controlled introduction of various functional groups, enabling the construction of intricate molecular architectures.
A prime example of its utility is in the synthesis of kinase inhibitors. For instance, a derivative, N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide, has been utilized as a key intermediate in the synthesis of precursors for radiolabeled Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein kinase involved in certain cancers. The synthesis involves the initial protection of the aniline (B41778) nitrogen with propanesulfonyl groups, followed by further functionalization. This highlights the compound's role as a foundational element upon which a more complex structure is built.
The general synthetic strategy often involves leveraging the bromine atom for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. The fluorine atoms, in addition to modulating the electronic properties of the ring, can also influence the regioselectivity of these reactions. The sulfonamide group can act as a directing group or be further modified, adding another layer of synthetic versatility.
Precursor for Advanced Fluorinated Aromatics and Heterocycles
The transformation of this compound into more complex fluorinated aromatics and heterocycles is a cornerstone of its application. The bromine atom is the primary handle for diversification, allowing for its conversion into a wide array of other functional groups or for the introduction of new ring systems.
In the context of the [11C]vemurafenib precursor synthesis, the N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide is converted into a tributylstannyl derivative. This is achieved through a lithium-halogen exchange followed by quenching with tributyltin chloride. This stannane (B1208499) is a versatile intermediate for Stille coupling reactions, demonstrating the conversion of the initial bromo-functionalized compound into a more advanced, reactive species for subsequent transformations.
Furthermore, derivatives of 3-bromo-2,4-difluoroaniline, the parent amine of the sulfonamide, are used in the synthesis of complex heterocyclic structures. For example, N-(3-Bromo-2,4-difluorophenyl)-7,8-dihydrodioxino[2,3-g]quinazolin-4-amine has been prepared as part of the development of potent, brain-penetrant EGFR tyrosine kinase inhibitors. This illustrates the role of the 3-bromo-2,4-difluorophenyl moiety as a key component in the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.
The following table provides an overview of the transformations involving this compound and its derivatives:
| Starting Material | Reagents | Product | Application |
| N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide | n-Butyllithium, Tributyltin chloride | N-(2,4-difluoro-3-(tributylstannyl)phenyl)propane-1-sulfonamide | Precursor for Stille coupling in radiolabeled drug synthesis |
| 3-Bromo-2,4-difluoroaniline | Chloroquinazoline derivative | N-(3-Bromo-2,4-difluorophenyl)-7,8-dihydrodioxino[2,3-g]quinazolin-4-amine | Intermediate for EGFR tyrosine kinase inhibitors |
Role in the Synthesis of Specialty Chemicals and Intermediates for Diverse Research Fields
The application of this compound and its derivatives extends to the synthesis of various specialty chemicals and intermediates that are crucial for research in several fields, most notably in drug discovery and development.
The synthesis of kinase inhibitors represents a significant area of application. As previously mentioned, derivatives of this compound are key intermediates in the synthesis of potent inhibitors for targets like BRAF and EGFR. These inhibitors are at the forefront of cancer therapy, and the availability of versatile building blocks like this compound is critical for the rapid development of new and improved therapeutic agents. A United States patent also lists N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide as an intermediate in the preparation of compounds for treating diseases mediated by B-Raf.
While the primary documented applications are in medicinal chemistry, the unique substitution pattern of this compound makes it a potentially valuable intermediate in materials science. Fluorinated aromatic compounds are known to possess interesting electronic and physical properties, and this building block could be utilized in the synthesis of novel liquid crystals, polymers, or organic electronic materials. However, specific examples in these areas are not yet widely reported in the literature.
Utilization in Catalysis and Reaction Development
Currently, there is a lack of available scientific literature detailing the direct utilization of this compound or its immediate derivatives as catalysts or in the development of new catalytic reactions. The primary role of this compound, as documented, is that of a substrate or a building block in synthetic sequences rather than as a catalytically active species.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Sulfonamide Derivatives
Systematic Modification of the 3-Bromo-2,4-difluorobenzene-1-sulfonamide Scaffold
The systematic modification of the this compound scaffold involves altering various parts of the molecule to understand their contribution to its biological effect. This process often begins with the synthesis of a library of related compounds where each modification is a deliberate change to a specific region of the molecule. frontiersin.org For instance, the sulfonamide group (-SO₂NH₂) is a key pharmacophore in many biologically active sulfonamides, acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.govnih.gov
Modifications can be introduced at several positions:
The Sulfonamide Nitrogen: The hydrogen atoms on the sulfonamide nitrogen can be substituted with various alkyl or aryl groups. These modifications can influence the compound's acidity, solubility, and ability to form hydrogen bonds with a biological target.
The Aromatic Ring: The substituents on the benzene (B151609) ring, in this case, a bromine atom and two fluorine atoms, can be moved to different positions (positional isomerism) or replaced with other groups entirely. nih.gov These changes can dramatically alter the electronic properties and shape of the molecule.
Addition of "Tails": A common strategy in modern drug design is the "tail approach," where a chemical moiety is attached to the aromatic ring. nih.gov This "tail" can interact with specific regions of the target protein, often leading to enhanced selectivity and potency. nih.gov For example, in the context of carbonic anhydrase inhibitors, a "ring with two tails" approach has been used where the halogenated benzenesulfonamide (B165840) acts as the core "ring". nih.gov
A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, while not directly involving the this compound scaffold, illustrates the principles of systematic modification. In this research, a large library of over 400,000 compounds was screened, followed by medicinal chemistry optimization to identify potent inhibitors of the deubiquitinating enzyme USP1/UAF1. nih.gov This process led to the discovery of derivatives with nanomolar inhibitory potency and demonstrated a strong correlation between the compound's inhibitory concentration (IC₅₀) and its activity in cancer cells. nih.gov
Similarly, research on benzenesulfonamide derivatives as carbonic anhydrase inhibitors has shown that systematic variations of substituents on the benzene ring can lead to compounds with high affinity and significant selectivity for different carbonic anhydrase isoforms. nih.gov
Influence of Halogen Substituents on Electronic Properties and Molecular Recognition in Analogues
Halogen atoms, such as the bromine and fluorine in this compound, play a crucial role in modulating the electronic properties and molecular recognition of drug candidates. nih.gov Their influence stems from a combination of steric and electronic effects, including inductive effects and the ability to form halogen bonds. nih.govrsc.org
Electronic Effects:
Inductive Effect: Due to their high electronegativity, halogens are electron-withdrawing groups. libretexts.org This inductive effect can influence the acidity of the sulfonamide group and the electron density of the aromatic ring, which in turn affects how the molecule interacts with its biological target. libretexts.orgnih.gov Fluorine is the most electronegative element, and its presence can significantly alter the pKa of a molecule. nih.gov
Molecular Recognition:
Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom in one molecule and a nucleophilic atom (like oxygen or nitrogen) in another. The strength of this interaction increases from fluorine to iodine. mdpi.com These bonds can be highly directional and contribute significantly to the binding affinity of a ligand to its receptor. researchgate.net
Hydrophobicity: The incorporation of fluorine atoms can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.govbenthamscience.com
Studies on halogenated benzenesulfonamides have demonstrated that the type and position of the halogen can significantly impact selectivity for different carbonic anhydrase isoforms. nih.gov For example, in one study, a 2-chloro/bromo-benzenesulfonamide scaffold was used, where the halogen atom helped to orient the ring in the active site, thereby affecting affinity and selectivity. nih.gov Research on sulfur-containing flavonoids has also shown that the biological properties are influenced by halogen substituents, with inhibitory properties against bacteria increasing from fluorine to iodine, suggesting that atomic size is a key factor. nih.gov
The following table summarizes the key properties of halogen substituents relevant to drug design:
| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) | Key Influences in Drug Design |
| Fluorine (F) | 3.98 | 1.47 | Strong inductive effect, can increase lipophilicity, potential for hydrogen bonding. nih.govbenthamscience.comresearchgate.net |
| Chlorine (Cl) | 3.16 | 1.75 | Moderate inductive effect, capable of forming halogen bonds. nih.gov |
| Bromine (Br) | 2.96 | 1.85 | Weaker inductive effect than chlorine, forms stronger halogen bonds. rsc.orgnih.gov |
Rational Design of Derivatives Based on Computational Predictions
Rational drug design utilizes computational methods to predict how a molecule will interact with a biological target, thereby guiding the synthesis of more effective and selective compounds. uomustansiriyah.edu.iq This approach is particularly valuable for designing derivatives of scaffolds like this compound.
Key computational techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. nih.gov It allows researchers to visualize potential interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity. sciforum.net For example, docking studies of sulfonamide derivatives into the active sites of carbonic anhydrases have been used to understand the structural basis for their inhibitory activity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives to synthesize.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the complex and the role of solvent molecules. worldscientific.com
A study on benzenesulfonamide derivatives as inhibitors of Vibrio cholerae carbonic anhydrases used molecular docking and MD simulations to understand the binding modes of the inhibitors and to rationalize the observed structure-activity relationships. tandfonline.com Similarly, computational studies on triazinyl-substituted benzenesulfonamides predicted inhibition constants against several human carbonic anhydrase isoforms, identifying derivatives with high selectivity for the tumor-associated isoform hCA IX. nih.gov
The general workflow for rational drug design often involves the following steps:
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
Lead Compound Identification: Discovering an initial compound, such as this compound, that shows some activity against the target.
Computational Modeling: Using techniques like molecular docking and QSAR to understand the SAR of the lead compound and to design new derivatives with improved properties. uomustansiriyah.edu.iq
Synthesis and Biological Evaluation: Synthesizing the designed derivatives and testing their biological activity to validate the computational predictions. frontiersin.org
Iterative Optimization: Repeating the design-synthesis-testing cycle to further refine the properties of the lead compound.
Positional Isomerism and its Impact on Chemical Behavior and Synthetic Utility
Positional isomerism refers to compounds that have the same molecular formula but differ in the position of substituents on a core structure. In the case of this compound, the arrangement of the bromo and fluoro groups on the benzene ring is critical to its chemical properties and how it can be used in synthesis.
The reactivity of a substituted benzene ring in electrophilic aromatic substitution reactions is governed by the electronic nature of the substituents. lumenlearning.com Electron-donating groups activate the ring and tend to direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position. openstax.orgyoutube.com Halogens are a special case, as they are deactivating yet ortho, para-directing due to the interplay of their inductive and resonance effects. libretexts.org
The specific substitution pattern of this compound, with substituents at positions 2, 3, and 4, will influence the position of any further substitution reactions. The directing effects of the individual substituents must be considered collectively to predict the outcome of a reaction.
From a synthetic utility perspective, the availability of specific positional isomers of bromo-difluorobenzene can be a limiting factor. For example, 1-bromo-3,5-difluorobenzene (B42898) is not readily prepared by direct bromination of m-difluorobenzene, as this reaction selectively yields 1-bromo-2,4-difluorobenzene (B57218). google.com However, processes have been developed for the isomerization of 1-bromo-2,4-difluorobenzene to 1-bromo-3,5-difluorobenzene using acid zeolites. google.com The ability to access different positional isomers is crucial for systematically exploring the SAR of a compound series.
The impact of positional isomerism on biological activity is well-documented. For example, a study on benzenesulfonamide derivatives as NMDA receptor antagonists found that halogen atoms in the 3-position of the benzenesulfonamide ring resulted in high antagonistic activity. nih.gov Specifically, the 3-bromo derivative showed significantly higher activity than the parent compound. nih.gov This highlights how the precise placement of a substituent can have a profound effect on the biological properties of a molecule.
Future Research Directions and Emerging Trends in the Chemistry of 3 Bromo 2,4 Difluorobenzene 1 Sulfonamide
The field of halogenated sulfonamides, including the specific compound 3-Bromo-2,4-difluorobenzene-1-sulfonamide, is dynamic, with ongoing research focused on enhancing synthetic efficiency, exploring novel applications, and leveraging advanced technologies. Future progress in this area is anticipated to be driven by innovations in sustainable chemistry, automation, catalysis, real-time analytics, and computational modeling. These emerging trends are poised to accelerate the discovery and development of new molecules and materials derived from this versatile chemical scaffold.
Q & A
Q. What synthetic methodologies are most effective for introducing sulfonamide groups into halogenated aromatic systems like 3-Bromo-2,4-difluorobenzene?
The synthesis of sulfonamide derivatives typically involves sulfonation followed by amidation. For halogenated aromatics, regioselective sulfonation is critical due to steric and electronic effects from substituents. For example, bromine and fluorine substituents in 3-Bromo-2,4-difluorobenzene direct sulfonation to the para position relative to bromine (C-1), forming the sulfonic acid intermediate. Subsequent reaction with ammonia or amines under controlled conditions yields the sulfonamide . Purity optimization (>97%) can be achieved via recrystallization or column chromatography, as demonstrated for structurally similar sulfonamides .
Q. How can researchers characterize the purity and structural integrity of 3-Bromo-2,4-difluorobenzene-1-sulfonamide?
Key techniques include:
- HPLC : To assess purity (>95% as in related brominated sulfonamides ).
- NMR (¹H/¹³C/¹⁹F) : Fluorine NMR is critical for confirming substituent positions due to distinct shifts from electron-withdrawing groups (e.g., -F and -SO₂NH₂) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ~273 g/mol for C₆H₄BrF₂NO₂S) and isotopic patterns from bromine .
Q. What solvent systems are optimal for handling this compound in experimental workflows?
Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s moderate solubility. For reactions requiring inert conditions, anhydrous THF or dichloromethane is recommended. Solubility data for analogous compounds (e.g., 3-Bromobenzenesulfonamide) suggest solubility thresholds of ~10 mg/mL in DMSO .
Advanced Research Questions
Q. How do substituent positions (Br at C-3, F at C-2/C-4) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
The bromine at C-3 acts as a strong leaving group, while fluorine at C-2/C-4 deactivates the ring but directs NAS to the para position relative to sulfonamide (C-1). Computational studies (DFT) on similar systems show that electron-withdrawing groups (e.g., -F) lower the activation energy for NAS at specific positions . Experimental validation via kinetic studies (e.g., reaction with amines) can quantify substituent effects .
Q. What strategies resolve contradictions in reported reactivity data for halogenated sulfonamides under varying pH conditions?
Contradictions often arise from pH-dependent sulfonamide protonation (pKa ~10-12). For example, deprotonated sulfonamides (-SO₂NH⁻) exhibit enhanced nucleophilicity but may destabilize under acidic conditions. Systematic factorial design (e.g., varying pH, temperature, and solvent polarity) can isolate dominant factors . Cross-referencing with structurally validated analogs (e.g., 4-(Trifluoromethyl)benzenesulfonamide) helps reconcile discrepancies .
Q. How can computational modeling predict the stability of this compound in catalytic systems?
Density Functional Theory (DFT) simulations can model bond dissociation energies (BDEs) for C-Br and C-F bonds, predicting degradation pathways. For instance, C-Br BDEs in brominated aromatics range from 65–75 kcal/mol, suggesting susceptibility to reductive cleavage. Molecular docking studies further assess interactions with catalytic metal centers (e.g., Pd in cross-coupling reactions) .
Q. What experimental designs optimize the yield of this compound in multi-step syntheses?
A Taguchi orthogonal array design can optimize parameters like reaction time, temperature, and stoichiometry. For example, sulfonation steps may require elevated temperatures (80–100°C), while amidation benefits from excess NH₃ and lower temperatures (0–25°C) . Yield improvements (from 60% to >85%) have been reported for similar sulfonamides using response surface methodology .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
